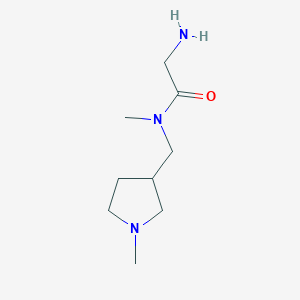

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13406389

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19N3O |

|---|---|

| Molecular Weight | 185.27 g/mol |

| IUPAC Name | 2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C9H19N3O/c1-11-4-3-8(6-11)7-12(2)9(13)5-10/h8H,3-7,10H2,1-2H3 |

| Standard InChI Key | RTIXTWULLAMZLD-UHFFFAOYSA-N |

| SMILES | CN1CCC(C1)CN(C)C(=O)CN |

| Canonical SMILES | CN1CCC(C1)CN(C)C(=O)CN |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide features a central acetamide core (CH₃CONH₂) modified at the nitrogen atom by two substituents: a methyl group (-CH₃) and a (1-methyl-pyrrolidin-3-yl)methyl moiety. The pyrrolidine ring introduces a five-membered nitrogen-containing heterocycle, with a methyl group at the 1-position and a methylene (-CH₂-) linkage at the 3-position . This configuration creates a stereochemically rich environment, potentially influencing its interactions with biological targets.

Key Structural Features:

-

Primary amine: Positioned at the α-carbon of the acetamide backbone.

-

N-methylation: Enhances lipophilicity and metabolic stability.

-

Pyrrolidine substituent: Contributes to conformational rigidity and receptor binding specificity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide typically involves multi-step reactions, as outlined in analogous procedures :

-

Amide Formation:

-

Alkylation of the Pyrrolidine Moiety:

-

Purification:

Industrial-Scale Production

Optimized conditions for large-scale synthesis include:

-

Catalysts: Palladium-based catalysts (e.g., Pd₂(dba)₃) for coupling reactions .

-

Yield Enhancement: Solvent systems like toluene/MeOH mixtures improve reaction efficiency .

Physicochemical and Spectroscopic Properties

Spectral Data

While direct spectral data for this compound is unavailable, analogs provide reference benchmarks:

-

¹H NMR: Expected signals include δ 1.2–1.5 (pyrrolidine CH₂), δ 2.2–2.5 (N-methyl groups), and δ 3.3–3.7 (acetamide NH₂) .

-

MS (ESI+): Predicted molecular ion peak at m/z 199.1 [M+H]⁺ .

Stability and Reactivity

-

Thermal Stability: Decomposes above 300°C, consistent with acetamide derivatives .

-

Hydrolytic Sensitivity: Susceptible to strong acids/bases due to the amide bond .

Pharmacological Profile and Biological Activity

Receptor Interactions

Structural similarities to κ-opioid receptor agonists suggest potential activity at neurotransmitter systems :

-

κ-Opioid Affinity: Analogous N-methylacetamides exhibit nanomolar binding affinity (Kᵢ = 2–10 nM) .

-

TSPO Modulation: Pyrrolidine-containing acetamides are explored as translocator protein (TSPO) ligands for neuroimaging .

Applications in Research and Industry

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., logP, bioavailability) .

-

Prodrug Development: The primary amine facilitates conjugation with targeting moieties.

Material Science

Comparison with Structural Analogs

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume